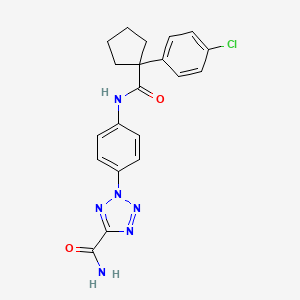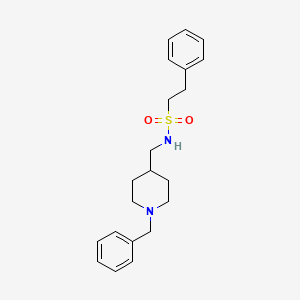
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” is a chemical compound with the molecular formula C11H11N3OS . It is a derivative of acetamide, which is an organic compound that acts as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of cyanoacetamides, a class of compounds to which “N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” can be represented by the formula C11H11N3OS . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
“N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” is likely to participate in a variety of chemical reactions. Cyanoacetamide-N-derivatives, a class of compounds to which “N-methyl-2-(2-quinoxalinylsulfanyl)acetamide” belongs, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Neuroprotection and Antiviral Effects
- Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been studied for their neuroprotective properties, especially in contexts like cerebral ischemia. NBQX acts as a potent and selective inhibitor of non-NMDA glutamate receptors, offering protection against global ischemia even when administered after the ischemic event Sheardown, M., Nielsen, E., Hansen, A., Jacobsen, P., & Honoré, T. (1990).
- A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, suggesting potential therapeutic applications for quinoxaline derivatives in treating viral infections Ghosh, Joydeep, et al. (2008).
Antimicrobial and Antiprotozoal Properties
- Quinoxaline N-oxides and related structures have been synthesized and evaluated for their antibacterial activity against various pathogens, including drug-resistant strains. Some derivatives demonstrated potency comparable to commercial agents, highlighting their potential in developing new antimicrobial therapies Glazer, E., & Presslitz, J. E. (1982).
- Additionally, quinoxaline-oxadiazole hybrids were assessed for antimicrobial and antiprotozoal activities, showing promise against bacterial, fungal, and Trypanosoma cruzi infections. These findings suggest the versatility of quinoxaline derivatives in combating a range of infectious diseases Patel, N., et al. (2017).
Antitumor Activity
- Research into quinoxaline derivatives has also included the investigation of their antitumor properties. A series of new quinoxaline compounds were synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation, with several showing significant inhibitory action on HCT-116 and MCF-7 cancer cells. These studies suggest that quinoxaline derivatives could be potent agents in cancer therapy El Rayes, S. E., et al. (2022).
Sensing and Molecular Docking
- A novel chemosensor based on quinoxaline structure demonstrated the ability to detect and quantify Zn2+ concentrations in living cells and aqueous solutions, showcasing the application of quinoxaline derivatives in environmental and biological monitoring Park, G., et al. (2015).
- In the context of drug discovery, quinoxaline derivatives were used in molecular docking studies to identify potential anti-COVID-19 and anti-Alzheimer's disease compounds, indicating their utility in the search for treatments for these conditions Missioui, M., et al. (2022).
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-quinoxalin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-12-10(15)7-16-11-6-13-8-4-2-3-5-9(8)14-11/h2-6H,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWUQOTVBRXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)




![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)